molecular formula C21H15FN2O3S B2942951 N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide CAS No. 477709-92-5

N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide

Cat. No.: B2942951
CAS No.: 477709-92-5
M. Wt: 394.42
InChI Key: MKHJYTXVDZGBMJ-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide is a benzamide derivative characterized by a 3-cyano-substituted phenyl ring linked to a 4-fluorobenzamide group via a 4-methoxybenzenesulfinyl bridge.

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c1-27-18-7-9-19(10-8-18)28(26)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHJYTXVDZGBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 3-cyano-4-(4-methoxybenzenesulfinyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The cyano group and the methoxybenzenesulfinyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties References
Target Compound : N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide 3-cyano, 4-(4-methoxybenzenesulfinyl)phenyl, 4-fluorobenzamide C₂₁H₁₅FN₂O₂S 378.42 (estimated) Hypothetical higher polarity due to sulfinyl group; potential for hydrogen bonding. -
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide (CAS 306980-42-7) 3-cyano, 4-(4-methylphenylsulfanyl)phenyl, 4-fluorobenzamide C₂₁H₁₅FN₂OS 362.42 Density: 1.3 g/cm³; Boiling point: 458°C; LogP: 4.02 (hydrophobic).
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide (CAS 320421-42-9) 2-chloro, 4,5-difluoro, 3-cyano, methylsulfanylphenyl C₁₅H₉ClF₂N₂OS 338.76 Antimicrobial potential; lower molecular weight enhances membrane permeability.
N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide 3-butan-2-yloxy, 4-fluorobenzamide C₁₈H₁₈FNO₂ 299.34 Noted in mycobacterial inhibition studies; simpler structure with ether linkage.
N-[3-Cyano-4-(methylsulfonyl)phenyl]benzamide (CAS 477866-70-9) 3-cyano, 4-methylsulfonylphenyl, benzamide C₁₅H₁₂N₂O₃S 300.33 Purity ≥97%; sulfonyl group enhances stability and solubility.

Functional Group Impact on Properties

  • Sulfinyl vs. Sulfanyl/Sulfonyl : The sulfinyl group in the target compound introduces moderate polarity compared to sulfanyl (less polar) or sulfonyl (more polar). This may balance solubility and membrane permeability for drug delivery .
  • Fluorine Substitution : The 4-fluorobenzamide motif is common in kinase inhibitors (e.g., EGFR inhibitors), where fluorine’s electronegativity stabilizes binding interactions .

Biological Activity

N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide, with the CAS number 477866-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

  • Molecular Formula : C21H15FN2O4S
  • Molecular Weight : 410.42 g/mol
  • Structure : The compound consists of a benzamide backbone substituted with a cyano group and a methoxybenzenesulfinyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and potential mechanisms of action.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicate varying degrees of potency:

Cell Line IC50 (μM) Reference
Cervical Cancer (SISO)2.87 - 3.06
Bladder Cancer (RT-112)3.42 - 5.59
Other Cancer Types>10

The IC50 values suggest that this compound exhibits significant cytotoxicity against cervical and bladder cancer cell lines, comparable to established chemotherapeutic agents like cisplatin.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to an increase in both early and late apoptotic cell populations, indicating that it may trigger programmed cell death pathways:

  • Early Apoptosis : Up to 10.2% of SISO cells showed signs of early apoptosis after treatment.
  • Late Apoptosis : A significant increase was observed when higher concentrations were administered, suggesting a dose-dependent response.

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study involving various derivatives of benzamides highlighted the structure-activity relationship (SAR) where the presence of electron-withdrawing groups enhanced cytotoxicity against specific cancer types .
  • Comparative Analysis : In a comparative analysis with other compounds, this compound demonstrated superior activity against certain cancer cell lines, emphasizing its potential as a lead compound for further development .
  • Apoptotic Pathway Investigation : Further investigations into the apoptotic pathways revealed that compounds similar to this compound activate caspase cascades, which are critical mediators of apoptosis .

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